molecular formula C5H10O4S B12862615 (3-Methyloxetan-3-yl) methanesulfonate

(3-Methyloxetan-3-yl) methanesulfonate

Cat. No.: B12862615
M. Wt: 166.20 g/mol
InChI Key: ZZNLXQGOYZXAMR-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl) methanesulfonate is a chemical compound with the molecular formula C5H10O4S. It is a derivative of methanesulfonic acid and oxetane, characterized by the presence of a methanesulfonate group attached to a 3-methyloxetane ring. This compound is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxetan-3-yl) methanesulfonate typically involves the reaction of 3-methyloxetanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-Methyloxetanol+Methanesulfonyl chloride(3-Methyloxetan-3-yl) methanesulfonate+HCl\text{3-Methyloxetanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Methyloxetanol+Methanesulfonyl chloride→(3-Methyloxetan-3-yl) methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl) methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-methyloxetanol and methanesulfonic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction occurs in the presence of water or aqueous acids/bases.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Nucleophilic substitution: The major products are the corresponding substituted oxetanes.

    Hydrolysis: The major products are 3-methyloxetanol and methanesulfonic acid.

Scientific Research Applications

(3-Methyloxetan-3-yl) methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug moiety.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl) methanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various synthetic and biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a 3-methyloxetane ring.

    Methyl methanesulfonate: Contains a methyl group instead of a 3-methyloxetane ring.

    Propyl methanesulfonate: Contains a propyl group instead of a 3-methyloxetane ring.

Uniqueness

(3-Methyloxetan-3-yl) methanesulfonate is unique due to the presence of the 3-methyloxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

(3-methyloxetan-3-yl) methanesulfonate

InChI

InChI=1S/C5H10O4S/c1-5(3-8-4-5)9-10(2,6)7/h3-4H2,1-2H3

InChI Key

ZZNLXQGOYZXAMR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)OS(=O)(=O)C

Origin of Product

United States

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